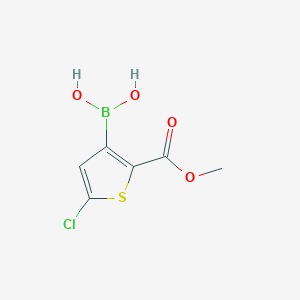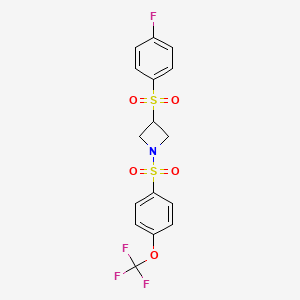![molecular formula C14H13ClN6 B3009116 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415512-85-3](/img/structure/B3009116.png)
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors, which are involved in the regulation of immune response. CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors, particularly those involved in the regulation of immune response. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. Upon activation of cytokine receptors, JAK3 is recruited to the receptor complex and phosphorylates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus and regulate gene expression, leading to the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting JAK3, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile effectively blocks the activation of immune cells and the production of pro-inflammatory cytokines, thereby reducing the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to effectively suppress the activity of JAK3, leading to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma. This inhibition leads to a reduction in the activation of immune cells, such as T cells and B cells, and a reduction in the production of antibodies. 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis. In addition, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
实验室实验的优点和局限性
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for JAK3, its ability to effectively suppress the production of pro-inflammatory cytokines, and its favorable safety profile. However, there are also some limitations to using 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile in lab experiments. For example, it may not be suitable for studying the effects of other cytokines or signaling pathways that are not regulated by JAK3. In addition, its high potency may make it difficult to study the effects of partial inhibition of JAK3, which may be more relevant to the physiological conditions in autoimmune diseases.
未来方向
There are several future directions for the research and development of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile. One potential direction is to investigate its potential applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunosuppressive agents, such as methotrexate or corticosteroids, to achieve greater efficacy and reduce the risk of side effects. In addition, there is a need for further studies to elucidate the long-term safety and efficacy of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile in clinical settings. Finally, there is a need for the development of more selective JAK inhibitors that target specific JAK isoforms, such as JAK1 or JAK2, to achieve greater efficacy and reduce the risk of side effects.
合成方法
The synthesis of 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with 3-aminopyrazine to form 5-chloro-2-nitro-6-(3-pyrazinyl)pyridine. This intermediate is then reduced with sodium dithionite to produce the corresponding amino compound, which is subsequently reacted with 3-azetidinone to form the final product, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile.
科学研究应用
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile has been shown to effectively suppress the activity of JAK3, which is involved in the activation of T cells and B cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma, thereby reducing the inflammatory response in autoimmune diseases.
属性
IUPAC Name |
5-chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-20(14-12(15)4-10(5-16)6-19-14)11-8-21(9-11)13-7-17-2-3-18-13/h2-4,6-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVJHGNGNITDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=C(C=C(C=N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

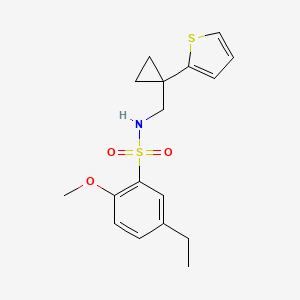
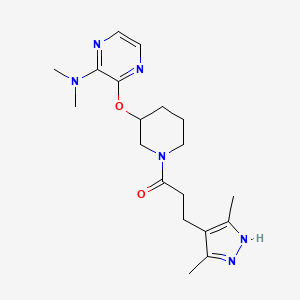
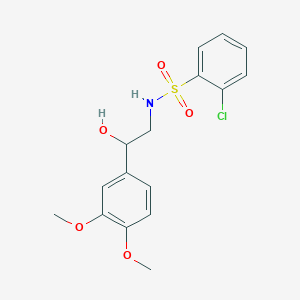
![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)
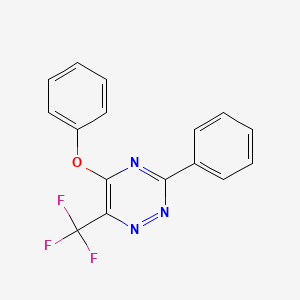

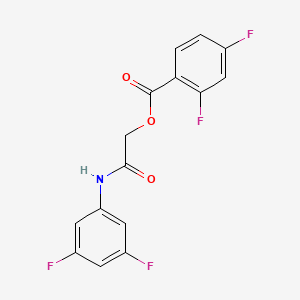
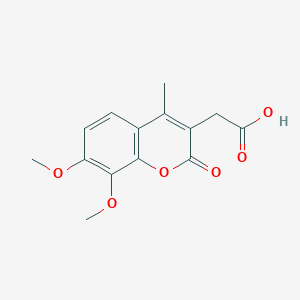
![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)
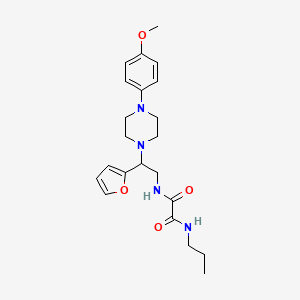
![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)
